
Proline dithiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Proline dithiocarbamate is a compound derived from the amino acid proline and dithiocarbamic acid Dithiocarbamates are known for their ability to form stable complexes with metals, making them valuable in various fields such as medicinal chemistry, agriculture, and organic synthesis
準備方法
Synthetic Routes and Reaction Conditions: Proline dithiocarbamate can be synthesized through a one-pot three-component reaction involving proline, carbon disulfide, and an electrophilic reagent. The reaction is typically carried out in green solvents such as deep eutectic solvents or polyethylene glycol, which are environmentally friendly alternatives to conventional organic solvents. The reaction proceeds at room temperature and yields the desired product in high efficiency (62-92%) without the need for tedious workup procedures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow chemistry has been explored to enhance the efficiency and scalability of the synthesis process. This method allows for better control over reaction conditions and reduces the risk associated with handling large quantities of reactive intermediates .
化学反応の分析
Types of Reactions: Proline dithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the dithiocarbamate group to thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbon or sulfur atoms of the dithiocarbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include disulfides, thiols, sulfoxides, and various substituted derivatives of this compound .
科学的研究の応用
Proline dithiocarbamate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile synthetic intermediate in organic synthesis and coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: this compound exhibits potential as an anticancer agent, particularly in targeting breast cancer cells.
Industry: The compound is utilized in the production of metal complexes for various industrial applications, including catalysis and material science .
作用機序
The mechanism of action of proline dithiocarbamate involves its ability to chelate metal ions and interact with specific molecular targets. In the context of its anticancer activity, the compound binds to proteins involved in DNA repair and apoptosis, leading to the inhibition of cancer cell growth and induction of cell death. The molecular targets include O(6)-methylguanine-DNA methyltransferase, which is involved in DNA repair, and caspase-8, a key player in the apoptotic pathway .
類似化合物との比較
Proline dithiocarbamate can be compared with other dithiocarbamate derivatives such as:
Dimethyldithiocarbamate: Known for its use as an enzyme inhibitor and in the treatment of alcoholism.
Diethyldithiocarbamate: Utilized in the study of enzyme inhibition and as a chelating agent.
Pyrrolidine dithiocarbamate: Exhibits similar properties but with different biological activities and applications.
The uniqueness of this compound lies in its amino acid-derived structure, which allows for selective targeting of specific proteins and pathways, particularly in cancer research .
特性
CAS番号 |
7250-31-9 |
|---|---|
分子式 |
C6H12N2O2S2 |
分子量 |
208.3 g/mol |
IUPAC名 |
carbamodithioic acid;(2S)-pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2.CH3NS2/c7-5(8)4-2-1-3-6-4;2-1(3)4/h4,6H,1-3H2,(H,7,8);(H3,2,3,4)/t4-;/m0./s1 |
InChIキー |
SDHWCDDSZTZOQC-WCCKRBBISA-N |
異性体SMILES |
C1C[C@H](NC1)C(=O)O.C(=S)(N)S |
正規SMILES |
C1CC(NC1)C(=O)O.C(=S)(N)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


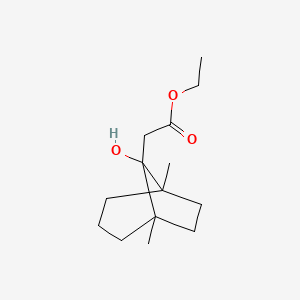
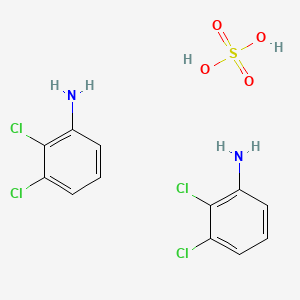
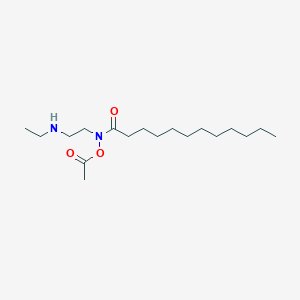
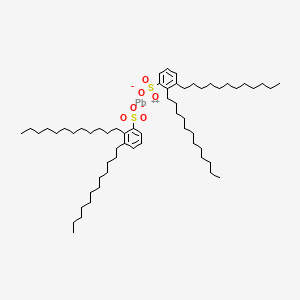

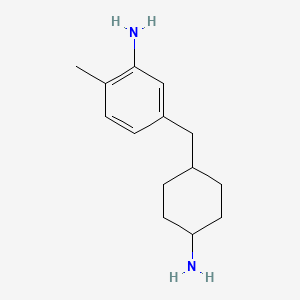
![barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate](/img/structure/B12668076.png)
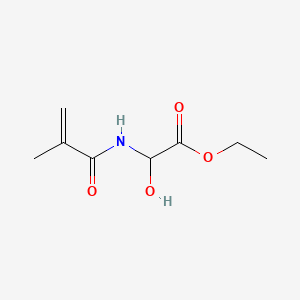
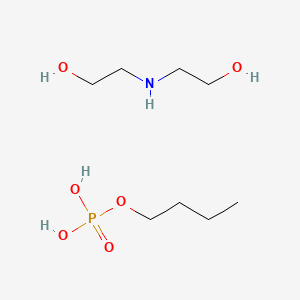
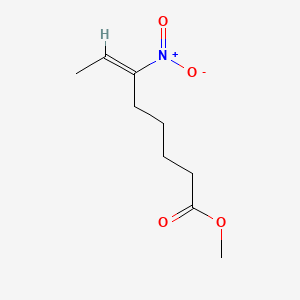
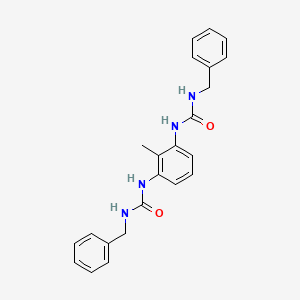
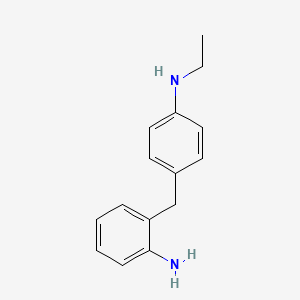
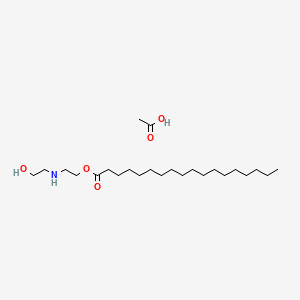
![5-[(Hydroxymethoxy)methyl]-1,3-dioxane-5-methanol](/img/structure/B12668115.png)
